N'-(3-methoxyphenyl)-N-methylethanediamide
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Overview
Description
N'-(3-methoxyphenyl)-N-methylethanediamide is a useful research compound. Its molecular formula is C10H12N2O3 and its molecular weight is 208.217. The purity is usually 95%.
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Scientific Research Applications
Metoclopramide: Pharmacological Properties and Clinical Use
Metoclopramide is recognized for its applications in gastro-intestinal diagnostics and treatment of various vomiting types and gastro-intestinal disorders. Its action involves enhancing gastro-intestinal motility and facilitating procedures such as duodenal intubation and emergency endoscopy. Despite its therapeutic benefits, it's essential to note the potential for side effects, including extrapyramidal reactions (Pinder et al., 2012).
Analytical Methods for Antioxidant Activity
Research on antioxidants, significant for food engineering to medicine, highlights critical tests used to determine antioxidant activity. This research domain could intersect with the study of N'-(3-methoxyphenyl)-N-methyloxamide if its antioxidant properties or contributions to antioxidant activity are of interest (Munteanu & Apetrei, 2021).
Amyloid Imaging in Alzheimer's Disease
Amyloid imaging research provides insight into diagnosing and understanding Alzheimer's disease's progression. This research area might be relevant if N'-(3-methoxyphenyl)-N-methyloxamide has potential applications in neurodegenerative diseases or diagnostic imaging (Nordberg, 2008).
Osthole: Bioactivities and Pharmacological Properties
Osthole, a natural product, demonstrates multiple pharmacological actions, including neuroprotective and osteogenic effects. Studies on compounds like osthole could provide a framework for understanding N'-(3-methoxyphenyl)-N-methyloxamide if it shares similar bioactive properties (Zhang et al., 2015).
Mechanism of Action
Target of Action
For instance, a compound with a similar structure, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine, has been reported to inhibit the FLT3-ITD and BCR-ABL pathways . Another compound, 2-Cyclohexyl-N-[(Z)-(3-methoxyphenyl/3-hydroxyphenyl)methylidene]hydrazinecarbothioamides, has shown activity against the HER-2 overexpressed breast cancer cell line SKBr-3 .
Mode of Action
Based on the similar compounds mentioned above, it can be hypothesized that this compound may interact with its targets, leading to inhibition of certain pathways, which could result in changes in cellular processes .
Biochemical Pathways
For example, N-(3-methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine has been reported to inhibit the FLT3-ITD and BCR-ABL pathways .
Pharmacokinetics
Similar compounds, such as curcumin, have been found to have low systemic bioavailability following oral dosing .
Result of Action
Based on the actions of similar compounds, it can be hypothesized that this compound may have potential therapeutic effects, such as inhibiting certain pathways and impacting cellular processes .
Properties
IUPAC Name |
N'-(3-methoxyphenyl)-N-methyloxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-11-9(13)10(14)12-7-4-3-5-8(6-7)15-2/h3-6H,1-2H3,(H,11,13)(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSBWGZVRLQDAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=O)NC1=CC(=CC=C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.